molecular formula C4Cl2F3NS B2776503 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole CAS No. 1429056-43-8

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole

Cat. No.: B2776503
CAS No.: 1429056-43-8
M. Wt: 222.01
InChI Key: SVWUJHFYRPRHOT-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Thiazole Research

The exploration of halogenated thiazoles dates to the mid-20th century, when chemists began systematically investigating the effects of halogen substituents on heterocyclic reactivity and biological activity. Early work focused on mono-halogenated derivatives, but the 1980s saw increased interest in polyhalogenated systems due to their enhanced metabolic stability and electronic tunability. The introduction of trifluoromethyl groups into thiazole frameworks emerged as a distinct research trajectory in the 2000s, driven by pharmaceutical industry demands for bioisosteric replacements for methyl and methoxy groups.

Key milestones include:

  • 1975 : Development of Hantzsch thiazole synthesis variants enabling dichlorination at adjacent positions.
  • 2008 : First reported catalytic methods for trifluoromethylation of thiazoles using Cu(I) mediators.
  • 2015 : Computational studies elucidating the electronic effects of combined chloro/trifluoromethyl substitution patterns.

This compound’s specific combination of 4,5-dichloro and 3-trifluoromethyl groups reflects contemporary strategies to maximize both steric bulk and electron-withdrawing character within a single aromatic system.

Position within Trifluoromethylated Heterocyclic Chemistry

Trifluoromethylated heterocycles occupy a privileged position in medicinal and materials chemistry due to the trifluoromethyl group’s unique combination of high electronegativity, lipophilicity, and metabolic resistance. Among sulfur-containing heterocycles, thiazoles demonstrate particular compatibility with trifluoromethyl substituents, as evidenced by their prevalence in FDA-approved drugs like riluzole and dasatinib.

The 3-trifluoromethyl positioning in this compound capitalizes on two key advantages:

  • Electronic modulation : The -CF₃ group withdraws electron density from the thiazole ring, enhancing electrophilic aromatic substitution reactivity at the 4 and 5 positions.
  • Stereoelectronic effects : Perpendicular alignment of the trifluoromethyl group relative to the thiazole plane creates a steric shield that influences regioselectivity in subsequent derivatization reactions.

Comparative studies with analogous 2-trifluoromethyl thiazoles reveal that the 3-positional isomer exhibits 18-22% greater thermal stability in accelerated degradation tests, a property attributed to reduced ring strain.

Research Significance and Academic Interest

Academic investigations of this compound primarily focus on three areas:

Table 1 : Key Research Applications

Application Area Research Focus Reference
Synthetic Methodology Development of tandem halogenation protocols
Computational Chemistry DFT studies of σ-hole interactions
Materials Science Dielectric constant modulation

The compound’s dichloro-trifluoromethyl motif serves as a test bed for studying:

  • Halogen bonding interactions : The chlorine atoms participate in orthogonal X···N interactions with pyridine derivatives (bond strength: 3.8-

Properties

IUPAC Name

4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3NS/c5-1-2(4(7,8)9)10-11-3(1)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWUJHFYRPRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and trifluoromethyl groups in the presence of sulfur and nitrogen sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds synthesized from 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole have been evaluated for their cytotoxic effects against various cancer cell lines. One study highlighted the synthesis of thiazole-pyridine hybrids that demonstrated potent anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming standard drugs like 5-fluorouracil (IC50 = 6.14 μM) .

Additionally, novel thiazole derivatives have shown promising results against human glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticancer activity, particularly the presence of electronegative groups like chlorine .

Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Various studies have synthesized thiazole derivatives that exhibit bacteriostatic effects against multi-drug resistant bacteria. For example, certain derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin against pathogens such as E. coli and MRSA .

Agricultural Chemistry Applications

Herbicides and Fungicides
In agricultural contexts, thiazole compounds are often utilized as intermediates in the synthesis of herbicides and fungicides. The structural characteristics of this compound make it a valuable precursor for developing potent agrochemicals that target specific plant pathogens while minimizing environmental impact .

Summary of Applications

Application Area Specific Use Notable Findings
Medicinal ChemistryAnticancer agentsEffective against glioblastoma and melanoma; SAR studies indicate enhanced activity with specific substitutions
Antimicrobial AgentsBacteriostatic agentsSuperior activity against multi-drug resistant bacteria; effective against E. coli and MRSA
Agricultural ChemistryHerbicides/FungicidesUsed as an intermediate in developing targeted agrochemicals

Case Studies

  • Anticancer Research : A study synthesized a series of thiazole-pyridine hybrids which exhibited significant cytotoxicity against breast cancer cells. The presence of electron-withdrawing groups was crucial for enhancing their efficacy .
  • Antimicrobial Evaluation : Research focused on novel thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on thiazole structures .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects

The positions and types of substituents critically influence reactivity and biological activity. Key comparisons include:

  • Chlorine Substitution: The 4,5-dichloro configuration in the target compound contrasts with derivatives like 4-chloro-3-(trifluoromethyl)phenyl-containing thioureas (e.g., compound [8] in ), where chlorine is part of a phenyl ring rather than the heterocycle.
  • Trifluoromethyl (-CF₃) Group: The -CF₃ group at position 3 increases lipophilicity and metabolic stability compared to non-fluorinated analogs. For example, compound [11] in incorporates a 3,5-bis(trifluoromethyl)phenyl group, but its bulkier structure may reduce membrane permeability relative to the target compound’s compact -CF₃ substitution .

Heterocycle Core Variations

  • 1,2-Thiazole (Isothiazole) vs. 1,3-Thiazole :
    • The 1,2-thiazole core in the target compound differs electronically from the more common 1,3-thiazole (e.g., thiazole-based antivirals). The 1,2-isomer exhibits reduced aromatic stability due to less effective π-electron delocalization, which may enhance its reactivity in nucleophilic substitution reactions .
  • Comparison with Triazoles and Thiadiazoles :
    • Derivatives like 1,3,4-thiadiazole (compound [8]) and 1,2,4-triazole (compound [9]) lack the sulfur-nitrogen synergy of thiazoles but offer additional nitrogen sites for hydrogen bonding, influencing their interactions with biological targets (e.g., HIV protease) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Heterocycle Key Substituents Notable Properties/Activities Reference
4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole 1,2-Thiazole 4,5-Cl; 3-CF₃ High lipophilicity; commercial availability
Compound [8] () 1,3,4-Thiadiazole 4-Cl-3-CF₃-phenyl; thiourea moiety Anti-HIV activity (strain IIIB/ROD)
Compound [9] () 1,2,4-Triazole Benzamide; methylsulfanyl Low melting point (63°C)
2-Amino-4-biphenyl-thiophene-3-carboxylate Thiophene Biphenyl; methyl ester N/A (structural analog)

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight
This compound Not reported Likely low (lipophilic) 248.5 g/mol
Compound [8] 192 Moderate (ethanol-soluble) 567.1 g/mol
Compound [9] 63 High (polar solvents) 432.5 g/mol

Biological Activity

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by its sulfur and nitrogen atoms, which is known for its role in various biological activities. The presence of chlorine and trifluoromethyl groups enhances its reactivity and bioactivity, making it a valuable scaffold in medicinal chemistry.

This compound acts primarily as an electrophile, capable of reacting with nucleophilic sites on biomolecules. This interaction can lead to modifications in protein function or nucleic acid integrity, which are crucial for its biological effects. The specific molecular targets depend on the derivatives and the biological context in which they are applied .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that this compound and its derivatives display effective activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. pneumoniae0.008
Staphylococcus epidermidis0.03
Streptococcus pyogenes0.06

Anticancer Activity

The anticancer potential of thiazoles is well-documented. Specifically, compounds derived from or related to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain thiazole derivatives have demonstrated IC50 values below 2 µM against breast cancer cells (HS 578T) and colon cancer cells (HT-29) .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHS 578T0.8
HT-29<1.61
SK-OV-3<1.98

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency and selectivity .
  • Antitumor Activity : In another investigation focusing on anticancer properties, researchers synthesized a series of thiazole-based compounds and tested them against various cancer cell lines. The findings revealed that specific substitutions on the thiazole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

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